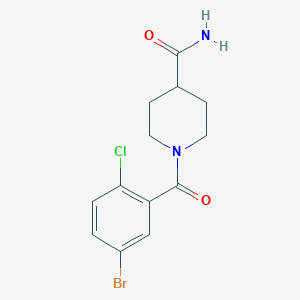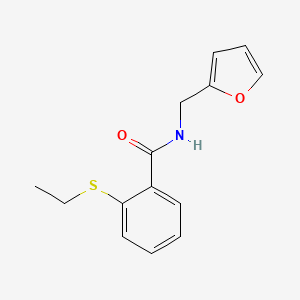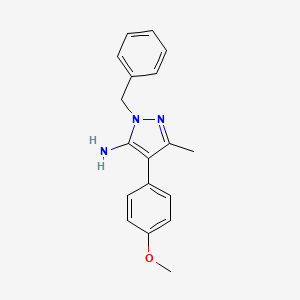![molecular formula C17H24N2O3S B5715032 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine, also known as MPSP, is a novel compound that has been studied for its potential in various scientific research applications. This compound is a piperidine derivative that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine is not yet fully understood, but it is thought to act on the dopamine system in the brain. Specifically, 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine has been shown to decrease dopamine release in the nucleus accumbens, a brain region that is involved in reward and motivation.
Biochemical and Physiological Effects:
1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, decreasing dopamine release in the nucleus accumbens, and decreasing the reinforcing effects of drugs of abuse. Additionally, 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine has been shown to have a low potential for abuse and addiction, making it a potentially useful tool in addiction research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine in lab experiments is its potential as a tool in addiction research. Additionally, 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine has been shown to have a low potential for abuse and addiction, making it a safer alternative to other compounds that are commonly used in addiction research. However, one limitation of using 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine in lab experiments is that its mechanism of action is not yet fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine may have potential as a tool in neuroscience research, as it has been shown to affect the dopamine system in the brain. Further research is needed to fully understand the mechanism of action of 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine involves the reaction of 2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoic acid with piperidine in the presence of a catalyst. This method has been optimized to produce high yields of 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine with good purity.
Wissenschaftliche Forschungsanwendungen
1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine has been studied for its potential in various scientific research applications, including as a potential treatment for certain diseases and as a tool in neuroscience research. In particular, 1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
(2-methyl-5-pyrrolidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-7-8-15(23(21,22)19-11-5-6-12-19)13-16(14)17(20)18-9-3-2-4-10-18/h7-8,13H,2-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPGHXKCTPZOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl](piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)




![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)




![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)